2-(Furan-2-yl)-6-methylpyrimidin-4-amine
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Overview
Description
Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are key components in a variety of chemical reactions and have been used in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
Furan derivatives can be synthesized through various methods. For instance, one study describes the synthesis of a furan derivative through the acylation of pyridin-2-amine with furan-2-carbonyl chloride .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and varies based on the specific compound. For example, one compound, Furan-2-ylmethanethiol, has a molecular formula of C5H6OS .Chemical Reactions Analysis
Furan derivatives are involved in a wide range of chemical reactions. They can undergo Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely. For example, Furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Studies have explored the synthesis and transformation of compounds related to "2-(Furan-2-yl)-6-methylpyrimidin-4-amine," demonstrating its utility in organic chemistry. For instance, research on the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles highlights the formation of various pyrimidine derivatives through intricate reaction pathways (Hertog et al., 2010). Additionally, the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization provide insights into the synthetic routes and stability of these compounds (Erkin et al., 2015).
Biological Activity and Potential Applications
Some studies have focused on the biological applications and potential therapeutic uses of derivatives of "this compound." For example, the utility of a related compound as a precursor for the synthesis of novel pyrimidines with evaluated antibacterial activity against Gram-positive and Gram-negative bacteria showcases the potential of these compounds in medical research and pharmaceutical applications (Hamid & Shehta, 2018).
Chemical Properties and Structural Studies
Research on the crystal and molecular structures of related compounds, such as benzyl derivatives, has provided valuable information on their conformational and structural characteristics. This contributes to a deeper understanding of their chemical behavior and potential applications in material science and drug design (Odell et al., 2007).
Novel Synthetic Routes and Compounds
Innovative synthetic methods have been developed to create a variety of compounds incorporating the "this compound" moiety or related structures. These studies demonstrate the versatility of this chemical framework in the synthesis of complex molecules with potential applications in various scientific fields, from materials science to biologically active compounds (Basetti et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine are currently under investigation
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties . Therefore, it is plausible that this compound could affect multiple pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . The compound’s effects will depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors such as storage conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWMOZOCVGFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615727 |
Source
|
Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-89-8 |
Source
|
Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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